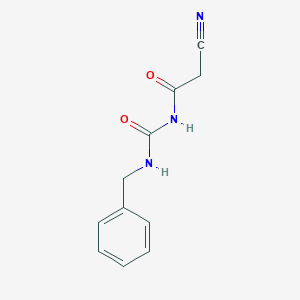

1-Benzyl-3-cyanoacetylurea

Descripción general

Descripción

1-Benzyl-3-cyanoacetylurea is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . This compound is primarily used as an intermediate in the preparation of anti-convulsants . It is known for its role in the synthesis of various biologically active compounds.

Mecanismo De Acción

Target of Action

1-Benzyl-3-cyanoacetylurea is an intermediate in the preparation of anti-convulsants . .

Mode of Action

As an intermediate in the preparation of anti-convulsants

Biochemical Pathways

Given its role as an intermediate in the synthesis of anti-convulsants , it might be involved in pathways related to neuronal signaling, but this requires further investigation.

Result of Action

As an intermediate in the production of anti-convulsants , it may contribute to the reduction of seizure activity, but the exact mechanisms remain to be elucidated.

Análisis Bioquímico

Biochemical Properties

1-Benzyl-3-cyanoacetylurea is involved in biochemical reactions as an intermediate in the synthesis of anti-convulsants

Cellular Effects

As an intermediate in the synthesis of anti-convulsants, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an intermediate in the synthesis of anti-convulsants, it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

The preparation of 1-Benzyl-3-cyanoacetylurea typically involves the cyanoacetylation of benzylurea. The most versatile and economical method involves the treatment of benzylurea with alkyl cyanoacetates under different reaction conditions . Here are some common methods:

Neat Methods: This involves stirring benzylurea with methyl cyanoacetate without solvent at room temperature to yield the target compound.

Stirring without Solvent at Steam Bath: Benzylurea is stirred with ethyl cyanoacetate at 70°C for 6 hours, followed by stirring at room temperature overnight.

Fusion Method: This solvent-free reaction involves heating benzylurea with ethyl cyanoacetate, which is one of the harshest methods used.

Análisis De Reacciones Químicas

1-Benzyl-3-cyanoacetylurea undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.

Common reagents used in these reactions include alkyl cyanoacetates, aromatic amines, and various bidentate reagents. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .

Aplicaciones Científicas De Investigación

1-Benzyl-3-cyanoacetylurea is widely used in scientific research due to its role as an intermediate in the synthesis of anti-convulsants . Its applications include:

Chemistry: Used in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including anti-convulsant properties.

Medicine: Investigated for its role in the development of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.

Comparación Con Compuestos Similares

1-Benzyl-3-cyanoacetylurea can be compared with other cyanoacetamide derivatives, such as:

N-Substituted Cyanoacetamides: These compounds also undergo similar condensation and substitution reactions and are used in the synthesis of heterocyclic compounds.

1,3-Dimethyl Cyanoacetylurea: Another cyanoacetamide derivative with similar preparation methods and applications.

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of anti-convulsants and other biologically active compounds .

Actividad Biológica

Overview

1-Benzyl-3-cyanoacetylurea (CAS Number: 126245-46-3) is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol. It is primarily recognized for its role as an intermediate in the synthesis of anti-convulsants and other bioactive compounds. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

This compound acts as an intermediate in the preparation of various anti-convulsant agents. Its biological activity can be attributed to several key mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes involved in neurotransmitter regulation, potentially influencing neuronal excitability and synaptic transmission.

- Gene Expression Modulation : It has been suggested that this compound can affect gene expression related to neuroprotection and seizure activity.

- Cell Signaling Pathways : The involvement in signaling pathways that regulate cellular functions such as apoptosis and inflammation is also a notable aspect of its biological activity.

The biochemical properties of this compound include:

- Solubility : The compound exhibits moderate solubility in organic solvents, which is essential for its application in synthetic processes.

- Stability : It is relatively stable under standard laboratory conditions, making it suitable for various chemical reactions.

Case Studies and Experimental Data

- Anti-convulsant Activity :

- In Vitro Studies :

-

Molecular Docking Studies :

- Computational studies using molecular docking have indicated that this compound binds effectively to targets involved in seizure pathways, showing binding affinities comparable to established anti-convulsants .

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Dimethyl Cyanoacetylurea | Cyanoacetamide derivative | Anti-convulsant properties |

| N-Substituted Cyanoacetamides | Cyanoacetamide derivatives | Diverse biological activities |

| Benzylurea | Urea derivative | Limited biological activity |

Propiedades

IUPAC Name |

N-(benzylcarbamoyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVJSFKTZYVBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392461 | |

| Record name | 1-BENZYL-3-CYANOACETYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126245-46-3 | |

| Record name | 1-BENZYL-3-CYANOACETYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.